molecular formula C15H17NO B8290179 4-Methoxy-3-phenylphenethylamine

4-Methoxy-3-phenylphenethylamine

Cat. No. B8290179
M. Wt: 227.30 g/mol
InChI Key: WQRWSBWIAYYZAD-UHFFFAOYSA-N
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Patent
US05519034

Procedure details

A mixture of tetrakis triphenylphosphine palladium (7 g), 3-bromo-4-methoxyphenethylamine hydrobromide (62.2 g) and toluene (400 ml) was stirred under nitrogen with 2M aqueous sodium carbonate solution (200 ml) and then a solution of phenyl boric acid (26.8 g) in ethanol (100 ml) was added. The mixture was heated under reflux for 48 hours then cooled and treated with 30% aqueous hydrogen peroxide solution (10 ml). The mixture was stirred at ambient temperature for 1 hour. The aqueous layer was separated and extracted with ether. The ether extracts were combined with the original organic phase. Distillation yielded 4-methoxy-3-phenylphenethylamine which was used without further purification.
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
7 g
Type
reactant
Reaction Step One
Name
3-bromo-4-methoxyphenethylamine hydrobromide
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.Br[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][NH2:8].C(=O)([O-])[O-].[Na+].[Na+].[C:20]1(OB(O)O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.OO>C(O)C.C1(C)C=CC=CC=1>[CH3:13][O:12][C:11]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][C:3]=1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
tetrakis triphenylphosphine palladium
Quantity
7 g
Type
reactant
Smiles
Name
3-bromo-4-methoxyphenethylamine hydrobromide
Quantity
62.2 g
Type
reactant
Smiles
Br.BrC=1C=C(CCN)C=CC1OC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
26.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(CCN)C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.